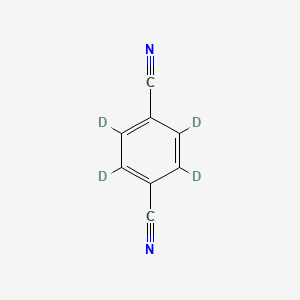

四氘对苯二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terephthalonitrile-d4 is a useful research compound. Its molecular formula is C8H4N2 and its molecular weight is 132.158. The purity is usually 95%.

BenchChem offers high-quality Terephthalonitrile-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terephthalonitrile-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

含氮化合物的生产

四氘对苯二腈用于通过氨催化快速热解 (CFP-A) 工艺从聚对苯二甲酸乙二醇酯 (PET) 选择性生产含氮化合物 . 通过控制催化剂和热解参数,有效地利用了 PET 塑料中的羧基,选择性地生产了对苯二腈和苯腈 .

废涤纶塑料的合成

四氘对苯二腈可以通过原位催化热解工艺从废涤纶塑料(聚对苯二甲酸乙二醇酯)合成 . 该工艺是将废 PET 回收成四氘对苯二腈的成功方法 .

芳香族腈的生产

四氘对苯二腈是一种重要的芳香族腈,具有广泛的应用 . 特别是在杀虫剂生产行业,芳香族腈可用作合成各种杀虫剂的原料 .

发光特性

对苯二甲酸 (BDC 2−) 和镧系碳酸盐的机械化学反应产生相纯的镧系配位聚合物,这些聚合物与 Tb2 (1,4-BDC)3 (H2O)4 同构 . 在紫外光激发下,这些化合物显示出强烈的发射,这是相应的光学活性镧系离子的特征 .

光催化和电催化

稀土金属有机骨架材料 (MOFs) 在光催化和电催化领域具有潜在的应用价值 . 使用了不同的配体,包括 1,4-苯二甲酸 (BDC)、1,3,5-苯三甲酸 (BTC)、沸石咪唑骨架 (ZIF) 和一些不常见的稀土金属有机骨架材料 .

有机光敏剂的应用

四氘对苯二腈作为一种新型有机光敏剂,在可见光诱导的自由基反应中表现出优异的催化性能 .

7. 超交联多孔有机聚合物 (POPs) 的构建 一系列超交联多孔有机聚合物 (POPs) 通过光活性单元 1,2,3,5-四(咔唑-9-基)-4,6-二氰基苯 (4CzIPN) 与甲醛二甲基缩醛 (FDA) 的简便 Friedel-Crafts 烷基化反应构建 .

安全和危害

Terephthalonitrile is toxic and can irritate the respiratory tract and mucous membranes . It has a strong toxicity to the central nervous system and can also be absorbed through the skin to cause poisoning . It should be avoided from inhalation or skin contact . The production equipment should be sealed, and operators should wear protective equipment . It should be stored in a dry, ventilated place .

未来方向

Terephthalonitrile-derived nitrogen-rich networks have been developed successfully for supercapacitor applications . This suggests that Terephthalonitrile-d4 could potentially be used in the development of high-performance electrode materials for energy storage applications.

Relevant Papers

- A paper titled “Sustainable Production of Terephthalonitrile Via in Situ Catalytic Pyrolysis of Pet with Urea Over Commercial Γ-Al2o3” discusses the synthesis of Terephthalonitrile from waste polyester plastics via in situ catalytic pyrolysis process .

- Another paper titled “3‐Ligated Phenothiazinyl‐terephthalonitrile Dyads and Triads” discusses the synthesis of Terephthalonitrile derivatives .

作用机制

Mode of Action

It is known that the compound can undergo hydrolysis to form acids without the formation of amides and cyanocarboxylic acids . This reaction is catalyzed by the nitrilase from Rhodococcus sp. CCZU10-1 .

Biochemical Pathways

It is known that the compound can be involved in the biocatalytic synthesis of aromatic dicarboxylic acids . This process is of interest due to its mild reaction conditions and substrate specificity .

Result of Action

It is known that the compound can be involved in the production of terephthalic acid and isophthalic acid . These acids are key raw materials for the production of polyesters .

Action Environment

The action of Terephthalonitrile-d4 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other chemicals, such as benzonitrile and its analogues . Additionally, the compound’s action can be influenced by temperature and pH .

生化分析

Biochemical Properties

The nitrilase from Rhodococcus sp. CCZU10-1 catalyses the hydrolysis of dinitriles, including Terephthalonitrile-d4, to acids without the formation of amides and cyanocarboxylic acids . This enzyme was induced by benzonitrile and its analogues, and had activity towards aromatic nitriles .

Cellular Effects

The effects of Terephthalonitrile-d4 on cells are primarily observed in its interactions with enzymes such as nitrilase . The compound’s concentration, reaction temperature, and the presence of metal ions can influence nitrilase activity .

Molecular Mechanism

Terephthalonitrile-d4 exerts its effects at the molecular level through its interactions with enzymes like nitrilase . It is involved in the hydrolysis of dinitriles to acids, a process that does not form amides and cyanocarboxylic acids .

Temporal Effects in Laboratory Settings

The effects of Terephthalonitrile-d4 over time in laboratory settings are observed in the induction of nitrilase . The highest nitrilase induction was achieved with Terephthalonitrile-d4 (1 mM) in the medium after 24 h at 30 °C .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of Terephthalonitrile-d4 dosage in animal models

Metabolic Pathways

Terephthalonitrile-d4 is involved in the metabolic pathway of dinitrile hydrolysis . The nitrilase enzyme, which interacts with Terephthalonitrile-d4, plays a crucial role in this metabolic pathway .

属性

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H/i1D,2D,3D,4D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXFKXOIODIUJO-RHQRLBAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C#N)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)